molecular formula C20H18ClNO3S B13713770 4-(tert-Butyl)-N-[3-chloro-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide

4-(tert-Butyl)-N-[3-chloro-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide

Cat. No.: B13713770
M. Wt: 387.9 g/mol
InChI Key: UVGIOYNZUIXEPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the naphthoquinone-sulfonamide class, characterized by a sulfonamide group linked to a 3-chloro-4-oxonaphthalen-1(4H)-ylidene scaffold and a 4-(tert-butyl)benzenesulfonamide moiety.

Properties

Molecular Formula

C20H18ClNO3S

Molecular Weight

387.9 g/mol

IUPAC Name

4-tert-butyl-N-(3-chloro-4-oxonaphthalen-1-ylidene)benzenesulfonamide

InChI

InChI=1S/C20H18ClNO3S/c1-20(2,3)13-8-10-14(11-9-13)26(24,25)22-18-12-17(21)19(23)16-7-5-4-6-15(16)18/h4-12H,1-3H3

InChI Key

UVGIOYNZUIXEPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-N-[3-chloro-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide typically involves the following steps:

    Formation of the Naphthalene Derivative: The starting material, 3-chloro-4-oxonaphthalene, is prepared through chlorination and oxidation reactions.

    Sulfonamide Formation: The naphthalene derivative is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to form the sulfonamide linkage.

    tert-Butyl Group Introduction: The tert-butyl group is introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-N-[3-chloro-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising activity as a potential therapeutic agent due to its structural features that allow it to interact with biological targets.

Anticancer Activity

Recent studies have shown that compounds similar to 4-(tert-Butyl)-N-[3-chloro-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, sulfonamide derivatives have been explored for their ability to inhibit carbonic anhydrases, which play a crucial role in tumor physiology.

Case Study: Inhibition of Carbonic Anhydrases

A study demonstrated that a related sulfonamide compound effectively inhibited carbonic anhydrase IX, leading to reduced tumor growth in xenograft models. This suggests that This compound could be further investigated for similar properties.

Materials Science

The unique chemical structure of this compound allows it to be used as a precursor in the synthesis of novel materials, particularly in polymer chemistry.

Polymeric Applications

Research indicates that sulfonamide-based compounds can enhance the thermal stability and mechanical properties of polymers. The incorporation of such compounds into polymer matrices may lead to materials with improved performance characteristics.

Case Study: Polymer Blends

In a recent investigation, blends of polyvinyl chloride (PVC) with sulfonamide derivatives showed enhanced tensile strength and thermal resistance compared to pure PVC. This opens avenues for developing advanced materials for industrial applications.

Environmental Studies

The environmental impact of pharmaceuticals is an ongoing concern, and compounds like This compound are being studied for their degradation pathways and ecological effects.

Degradation Studies

Research has focused on understanding how this compound degrades in various environmental conditions. Initial findings suggest that it undergoes photodegradation when exposed to UV light, leading to less harmful byproducts.

Case Study: Photodegradation Analysis

A study conducted on the photodegradation of similar sulfonamides revealed that under UV irradiation, these compounds can break down into non-toxic metabolites within hours, suggesting potential for safer environmental profiles.

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-N-[3-chloro-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. The chloro and tert-butyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Analysis

  • Substituent Effects: The tert-butyl group in the target compound increases steric bulk compared to chloro or dichloro substituents in analogs (e.g., 13p, 13q). Chlorine substituents (e.g., in 13p and 13q) contribute to higher molecular polarity and halogen-bonding capabilities, which could influence target binding in proteasome inhibition .
  • Melting Points: Dichloro-substituted 13q exhibits a lower melting point (140.2–141.7°C) compared to non-chlorinated analogs, likely due to reduced symmetry and weaker crystal lattice interactions . The tert-butyl analog’s melting point is unreported but expected to be higher due to increased molecular rigidity.

Bioactivity Trends

  • While direct data for the target compound are lacking, analogs with tetrazole-thio modifications (e.g., compounds 35–38) show proteasome inhibition, with IC50 values correlating with substituent electronic properties .
  • Antimicrobial activity in highlights the versatility of sulfonamide scaffolds, though the tert-butyl group’s role in such activities remains unexplored .

Biological Activity

4-(tert-Butyl)-N-[3-chloro-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide, identified by its CAS number 518332-79-1, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, chemical properties, and relevant research findings.

PropertyValue
Molecular Weight 387.88 g/mol
Molecular Formula C20H18ClNO3S
IUPAC Name 4-tert-butyl-N-(3-chloro-4-oxonaphthalen-1-ylidene)benzenesulfonamide
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Cl
InChI Key UVGIOYNZUIXEPK-UHFFFAOYSA-N

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study focusing on naphthalene derivatives demonstrated that modifications to the naphthalene structure can enhance cytotoxicity against various cancer cell lines. Specifically, the presence of the sulfonamide group is believed to contribute to the compound's ability to inhibit tumor growth by inducing apoptosis in cancer cells .

Antimicrobial Activity

There is emerging evidence that sulfonamide compounds possess antimicrobial properties. The structural framework of this compound may allow it to target bacterial enzymes effectively, leading to potential applications in treating bacterial infections .

Study 1: Cytotoxic Effects on Cancer Cell Lines

A study conducted on various naphthalene derivatives, including sulfonamides, reported IC50 values indicating significant cytotoxic effects on breast and colon cancer cell lines. The study highlighted that modifications at the naphthalene position could lead to enhanced activity against these cell lines .

Study 2: Enzyme Inhibition Assays

In vitro assays demonstrated that certain sulfonamide derivatives inhibited carbonic anhydrase with varying degrees of potency. While specific data for the compound were not available, related compounds exhibited IC50 values ranging from nanomolar to micromolar concentrations .

Q & A

Q. What are the recommended synthetic routes for 4-(tert-Butyl)-N-[3-chloro-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. Key steps include:
  • Step 1: Reacting tert-butylbenzenesulfonamide with 3-chloro-4-oxonaphthalen-1(4H)-one under acidic or basic conditions to form the imine bond.
  • Step 2: Optimize reaction parameters: temperature (60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios (1:1.2 sulfonamide:ketone) to enhance yield (>75%) .
  • Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve ≥95% purity .

Q. What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Methodological Answer: Use a combination of:
  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR to confirm substitution patterns and imine bond formation (e.g., δ 8.2–8.5 ppm for aromatic protons) .
  • Mass Spectrometry (MS): High-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 428.1) .
  • Infrared Spectroscopy (IR): Detect sulfonamide S=O stretches (~1350 cm1^{-1}) and imine C=N bonds (~1600 cm1^{-1}) .
  • HPLC: Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What protocols ensure stability during long-term storage of this sulfonamide derivative?

  • Methodological Answer:
  • Store in amber vials under inert gas (argon or nitrogen) at −20°C to prevent oxidation and hydrolysis .
  • Conduct stability assays via accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers design in vitro experiments to evaluate the compound's interaction with biological targets such as enzymes or receptors?

  • Methodological Answer:
  • Target Selection: Prioritize targets based on structural analogs (e.g., sulfonamide inhibitors of carbonic anhydrase or kinase domains) .
  • Assay Design: Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity (Kd_d). For enzyme inhibition, employ kinetic assays (e.g., NADH-coupled detection for oxidoreductases) .
  • Controls: Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) and vehicle-only controls .

Q. What strategies are recommended for resolving contradictions in reported biological activity data across different studies?

  • Methodological Answer:
  • Meta-Analysis: Systematically compare assay conditions (e.g., pH, ionic strength) and cell lines (e.g., HEK293 vs. HeLa) .
  • Dose-Response Curves: Validate IC50_{50} values across multiple replicates and orthogonal assays (e.g., cell viability vs. caspase-3 activation) .
  • Structural Validation: Confirm batch-to-batch consistency via XRD or NMR to rule out polymorphic variations .

Q. How can computational modeling be integrated with experimental data to predict the compound's mechanism of action?

  • Methodological Answer:
  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding poses in target proteins (e.g., COX-2 or EGFR) .
  • QSAR Analysis: Corrogate substituent effects (e.g., tert-butyl vs. chloro groups) on activity using descriptors like logP and polar surface area .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .

Q. What methodological considerations are critical when assessing the environmental fate and ecotoxicological impact of this compound?

  • Methodological Answer:
  • Degradation Studies: Monitor hydrolysis (pH 5–9) and photolysis (UV-Vis light) pathways via LC-MS/MS .
  • Bioaccumulation: Measure logKow_{ow} (octanol-water partition coefficient) and BCF (bioconcentration factor) in model organisms (e.g., Daphnia magna) .
  • Toxicity Screening: Use zebrafish embryos (FET assay) to evaluate acute toxicity (LC50_{50}) and teratogenicity .

Q. How should researchers approach structure-activity relationship (SAR) studies to identify key functional groups responsible for observed biological effects?

  • Methodological Answer:
  • Analog Synthesis: Modify substituents (e.g., replace tert-butyl with methyl or trifluoromethyl) and test activity .
  • Pharmacophore Mapping: Identify critical moieties (e.g., sulfonamide and naphthoquinone) via 3D alignment in MOE .
  • Mutagenesis Studies: Engineer target protein mutants (e.g., Tyr→Phe in active sites) to probe binding interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.